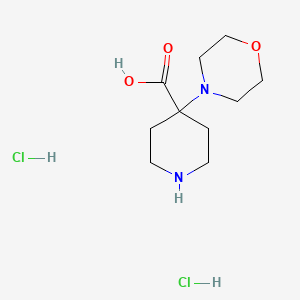

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride

Descripción

Propiedades

IUPAC Name |

4-morpholin-4-ylpiperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.2ClH/c13-9(14)10(1-3-11-4-2-10)12-5-7-15-8-6-12;;/h11H,1-8H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINHRRUYVDZBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Overview

4-Morpholin-4-yl-piperidine is a drug intermediate that can be synthesized through the reaction of 1-benzyl-4-piperidone and morpholine to prepare 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride, which is further reacted to obtain the end product, 4-morpholino piperidine. A method of producing 4-(piperidin-4-yl) morpholine involves reductive amination under specific conditions. The production method involves removing unreacted morpholine from a mixture containing compound (3), obtained via the method for producing compound (3), and unreacted morpholine through distillation, solvent replacement, crystallization, or distillation. Compound (3) is reacted in the presence of hydrogen and a catalyst to produce 4-(piperidin-4-yl) morpholine.

Method for Producing 4-(1-benzylpiperidin-4-yl) morpholine

This method involves a reductive amination reaction where enamineation and reduction occur simultaneously, which facilitates the easy production of 4-(1-benzylpiperidin-4-yl) morpholine. The use of hydrogen as a reducing agent simplifies post-treatment compared to reactions using reagents like NaBH3(CN) or NaBH(OAc)3. Reductive amination is performed under mild conditions utilizing a platinum catalyst or a palladium catalyst, particularly a platinum catalyst, which reduces the production of by-products and impurities, leading to high yield and purity of 4-(1-benzylpiperidin-4-yl) morpholine.

Synthesis of 4-(1-benzyl piperidine-4-base) Morpholine Dihydrochloride

In a three-necked flask containing a water separator, 80g of 1-benzyl-4-piperidone and 73.6g of morpholine are added to 400mL of toluene solution. The mixture is heated to 110°C and stirred to remove water using a water knockout drum. Heating is continued for an additional 2 hours, followed by the addition of Raney's nickel processed through dehydrated alcohol in an autoclave. Hydrogenation is performed at 50°C under 10 kg of pressure with stirring for 36 hours until the reaction is complete. The mixture is filtered, and the filter cake is washed with 160mL of ethanol solution. The organic phases are combined and evaporated, then completely dissolved in 650mL of ethanol solution at 50°C. 90mL of 36% concentrated hydrochloric acid is added, precipitating a solid. The mixture is cooled to 20°C and stirred for 30 minutes, followed by filtration to obtain 124g of 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride, with a yield of 87.6%.

Synthesis of 4-Morpholino Piperidine

124g of 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride is added to 400mL of tertiary butanol solution. 160mL of 3N potassium carbonate solution is added to adjust the pH to >11. The mixture is heated to 60°C and stirred for 30 minutes, ensuring the pH remains above 11. After static separation, the mixture is placed in an autoclave, and 12g of 10%Pd/C is added. Hydrogenation is carried out at 50°C under 40 kg of pressure for 8 hours until the reaction is complete, yielding 58g of the end product 4-morpholino piperidine, with a yield of 91.6%.

Key steps

The preparation method of 4-morpholino piperidines involves two main steps:

- Preparation of 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride : React 1-benzyl-4-piperidones and morpholine in toluene solvent by heating to 110°C. Add Raney's nickel processed through dehydrated alcohol and continue heating to 50°C under 10 kilograms of pressure, stirring the reaction. Filter the mixture, add concentrated hydrochloric acid, separate out the solid, and cool while stirring to retain the solid phase after filtration to obtain 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride.

- Preparation of 4-morpholino piperidines : Add the prepared 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride in t-butanol solvent, add a solution of potassium carbonate, and adjust the pH value to more than 11. Heat to 60°C and stir. Add Pd/C under 40 kilograms of pressure until the reaction is complete to prepare the end product, 4-morpholino piperidines.

Análisis De Reacciones Químicas

Types of Reactions

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride with analogous piperidine and morpholine derivatives, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Structural Variations :

- The morpholine-piperidine backbone is conserved across all compounds. Differences arise in substituents (e.g., carboxylic acid vs. ester groups in Morpheridine) .

- The dihydrochloride salt form improves aqueous solubility compared to hydrochloride or free base analogs, critical for drug formulation .

Toxicity and Applications: Morpheridine dihydrochloride exhibits significant acute toxicity (rat LD₅₀: 70 mg/kg), suggesting its pharmacological activity at low doses . Industrial-grade dihydrochlorides (e.g., 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid) are prioritized for large-scale synthesis due to high purity (99%) .

Data Gaps: Limited toxicological and environmental data exist for this compound, unlike Morpheridine, which has well-documented LD₅₀ values . Regulatory statuses for many analogs (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) remain undefined, highlighting the need for further study .

Actividad Biológica

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride (CAS No. 1185293-22-4) is a heterocyclic compound that has garnered attention in biochemical research due to its diverse biological activities. This compound primarily functions as an enzyme inhibitor and has applications in pharmacology, particularly in the modulation of neurotransmission and cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C10H20Cl2N2O3. It consists of a piperidine ring substituted with a morpholine moiety and a carboxylic acid group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 267.19 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The primary target of this compound is cathepsin F , a cysteine protease involved in various cellular processes including protein degradation and apoptosis regulation. The compound acts as an inhibitor of this enzyme, thus influencing cellular signaling pathways related to inflammation and cell death.

Biochemical Interactions

This compound has been shown to interact with several biomolecules, modulating their activity:

- P2Y12 Receptor Antagonism : It inhibits platelet aggregation by blocking the P2Y12 receptor, which plays a crucial role in thrombus formation.

- Adenosine A2A Receptor Antagonism : It has been utilized in the synthesis of selective antagonists for this receptor, impacting neurotransmission.

Cellular Effects

Research indicates that this compound significantly affects various cell types:

- Inhibition of Platelet Aggregation : As mentioned, it prevents platelet aggregation through P2Y12 antagonism.

- Modulation of Cell Signaling : The compound influences gene expression and cellular metabolism, impacting processes such as apoptosis and cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Antitumor Activity : In vivo studies demonstrated that compounds structurally related to this compound exhibited significant antitumor effects in human tumor xenograft models, suggesting potential therapeutic applications in oncology .

- Neuropharmacological Effects : In rodent models, the compound showed promise in modulating dopaminergic pathways, indicating its potential use in treating neurological disorders .

- Safety Profile : Toxicological assessments revealed no acute toxicity at high doses (up to 2000 mg/kg), supporting its safety for further development .

Q & A

Q. What are the recommended synthetic routes for 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be functionalized with morpholine groups using reagents like 4-morpholinyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane) . Yield optimization requires controlled temperature (0–25°C) and stoichiometric ratios, as excess reagents may lead to side products like sulfonated byproducts . Purification via recrystallization or chromatography (e.g., silica gel with methanol/dichloromethane) is critical to isolate the dihydrochloride salt .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm, comparing retention times against standards .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the morpholine and piperidine moieties (e.g., δ 3.6–4.0 ppm for morpholine protons) .

- Mass Spectrometry (HRMS) : To validate the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₂₀Cl₂N₂O₃) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact, as hydrochloride salts can be irritants .

- Storage in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Neutralization of waste with sodium bicarbonate before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energy barriers for key steps like morpholine-piperidine coupling. Tools like the ICReDD platform integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst selection), reducing trial-and-error experimentation by ~40% . For example, DMF may be preferred over THF due to its polar aprotic nature, stabilizing transition states in nucleophilic substitutions .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions (pH, cell lines) or impurity profiles. Mitigation strategies include:

- Batch Consistency : Rigorous HPLC-MS monitoring to ensure ≤98% purity .

- Dose-Response Validation : Replicate studies across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends .

- Meta-Analysis : Cross-referencing data with structurally analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify structure-activity relationships .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) reveal:

- Aqueous Solutions : Hydrolysis of the morpholine ring occurs at pH < 3, forming degradation products like piperidine-4-carboxylic acid .

- Solid-State : Lyophilized samples retain >95% purity when stored under argon, whereas hygroscopic forms degrade by 10–15% due to chloride ion mobility .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like GPCRs .

- X-Ray Crystallography : Resolves binding modes in enzyme active sites (e.g., hydrogen bonding with Asp189 in trypsin-like proteases) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.